

Application Notes & Protocols: Characterization of TriGalNAc Cbz Conjugates

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Compound of Interest

Compound Name: TriGalNAc CBz

Cat. No.: B10831541

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Introduction

Triantennary N-acetylgalactosamine (TriGalNAc) conjugates are pivotal in targeted drug delivery, particularly for liver-specific therapies, due to their high affinity for the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[1][2] The synthesis of these complex molecules often involves the use of protecting groups, such as the carboxybenzyl (Cbz) group, to ensure regioselective reactions and prevent unwanted side reactions. The characterization of **TriGalNAc Cbz** conjugates, which are key intermediates in the synthesis of the final active pharmaceutical ingredient, is a critical step to ensure purity, structural integrity, and ultimately, the efficacy and safety of the drug product.

These application notes provide a comprehensive overview of the state-of-the-art analytical techniques for the characterization of **TriGalNAc Cbz** conjugates. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided to guide researchers in establishing robust analytical methods for these important molecules.

Analytical Techniques Overview

The characterization of **TriGalNAc Cbz** conjugates relies on a suite of orthogonal analytical techniques to provide a complete picture of the molecule's identity, purity, and quality.

- **High-Performance Liquid Chromatography (HPLC):** Primarily used for purity assessment and quantification. Given the hydrophobic nature of the Cbz protecting group, reversed-phase HPLC (RP-HPLC) is the method of choice.^[3] Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of the deprotected, more polar conjugates.
- **Mass Spectrometry (MS):** Provides accurate molecular weight determination, confirming the identity of the conjugate and the presence of the Cbz group. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Offers detailed structural elucidation, confirming the identity and integrity of the TriGalNAc ligand, the Cbz protecting group, and the linker. ¹H and ¹³C NMR are essential for structural confirmation, while quantitative NMR (qNMR) can be used for purity assessment.^{[4][5]}

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of **TriGalNAc Cbz** conjugates.

Table 1: HPLC Purity Analysis of a **TriGalNAc Cbz** Intermediate

| Parameter | Specification | Result | Method |
|------------------|--------------------|---------------------|---------------------|
| Purity | ≥ 95.0% | 98.5% | RP-HPLC-UV (260 nm) |
| Major Impurity | Not more than 1.0% | 0.8% (Unidentified) | RP-HPLC-UV (260 nm) |
| Total Impurities | Not more than 2.0% | 1.5% | RP-HPLC-UV (260 nm) |

Table 2: Mass Spectrometry Analysis of a **TriGalNAc Cbz** Conjugate

| Parameter | Expected Value (m/z) | Observed Value (m/z) | Method |
|----------------------------------|-----------------------|-----------------------|--------|
| Molecular Ion [M+H] ⁺ | 1928.1 | 1928.2 | ESI-MS |
| Major Fragment Ion 1 | Varies with conjugate | Varies with conjugate | MS/MS |
| Major Fragment Ion 2 | Varies with conjugate | Varies with conjugate | MS/MS |

Table 3: NMR Spectroscopy for Structural Confirmation and Purity

| Parameter | Specification | Result | Method |
|---------------------|-----------------------|----------|---|
| ¹ H NMR | Conforms to structure | Conforms | ¹ H NMR (500 MHz, CDCl ₃) |
| ¹³ C NMR | Conforms to structure | Conforms | ¹³ C NMR (125 MHz, CDCl ₃) |
| Purity (qNMR) | ≥ 95.0% | 97.2% | ¹ H qNMR |

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Determination of TriGalNAc Cbz Conjugates

This protocol describes a general method for the purity analysis of hydrophobic Cbz-protected TriGalNAc conjugates.

1. Materials and Reagents:

- **TriGalNAc Cbz** conjugate sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

- Accurately weigh and dissolve the **TriGalNAc Cbz** conjugate sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-31 min: 80% to 20% B
 - 31-35 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 260 nm (for Cbz group) and 220 nm
- Injection Volume: 10 µL

4. Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak to determine the purity of the **TriGalNAc Cbz** conjugate.
- Identify and quantify any impurities.

Protocol 2: LC-MS for Identity Confirmation of TriGalNAc Cbz Conjugates

This protocol outlines a method for confirming the molecular weight of **TriGalNAc Cbz** conjugates.

1. Materials and Reagents:

- **TriGalNAc Cbz** conjugate sample
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
- C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)

2. Sample Preparation:

- Prepare a 100 μ g/mL solution of the **TriGalNAc Cbz** conjugate in 50:50 ACN:Water.

3. LC-MS Conditions:

- Mobile Phase A: 0.1% FA in Water
- Mobile Phase B: 0.1% FA in ACN

- Gradient: (A similar gradient to the HPLC method can be used, but with a flow rate adjusted for the smaller column diameter, e.g., 0.3 mL/min)
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- MS Conditions (Positive Ion Mode):
 - Ion Source: ESI
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Scan Range: m/z 500-2500

4. Data Analysis:

- Extract the total ion chromatogram (TIC).
- Obtain the mass spectrum of the main peak.
- Compare the observed molecular ion mass with the theoretical mass of the **TriGalNAc Cbz** conjugate.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

1. Materials and Reagents:

- **TriGalNAc Cbz** conjugate sample (5-10 mg)

- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

2. Sample Preparation:

- Dissolve the **TriGalNAc Cbz** conjugate sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved.

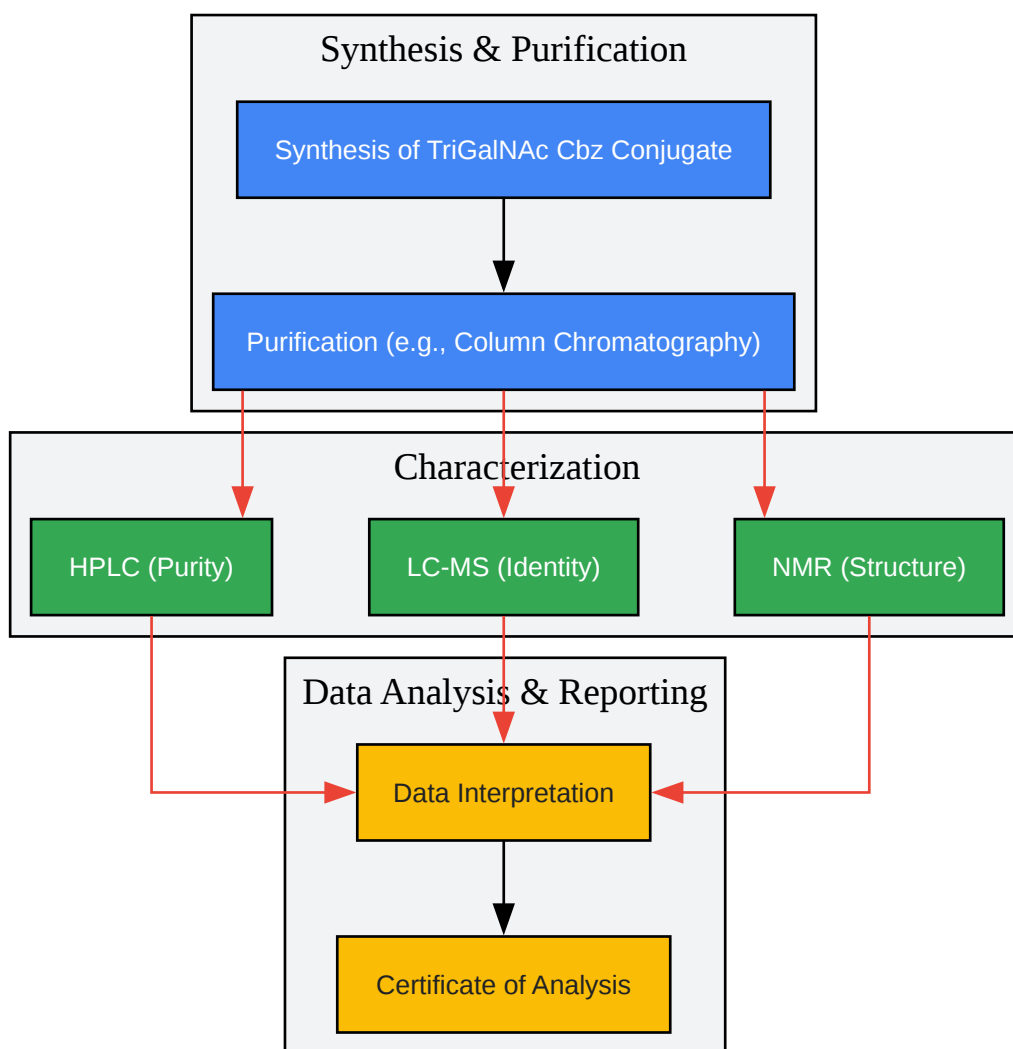
3. NMR Acquisition:

- ¹H NMR:
 - Acquire a standard ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR:
 - Acquire a standard proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

4. Data Analysis:

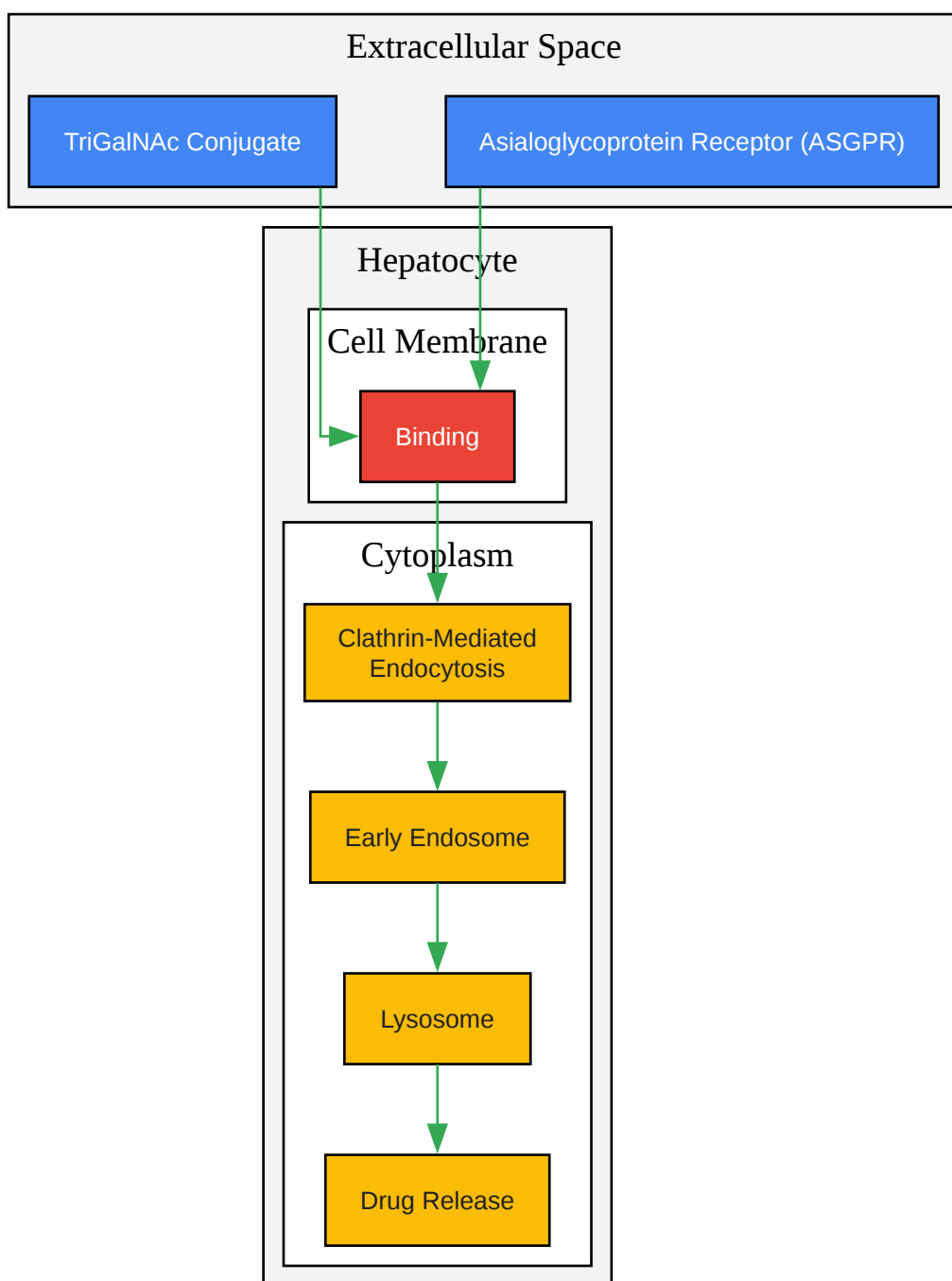
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the **TriGalNAc Cbz** conjugate structure.
- Confirm the presence of characteristic peaks for the TriGalNAc moiety, the linker, and the Cbz protecting group.

Visualizations



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Caption: Experimental workflow for **TriGalNAc Cbz** conjugate characterization.



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Caption: TriGalNAc-mediated drug delivery pathway to hepatocytes.

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